molecular formula C10H19N B1430668 2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine CAS No. 1598255-56-1

2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine

Cat. No.: B1430668
CAS No.: 1598255-56-1
M. Wt: 153.26 g/mol
InChI Key: RZJMYHBPPLVNJK-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine is an organic compound characterized by a cyclohexene ring attached to a methylpropanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclohexene with a suitable amine precursor under controlled conditions. For example, the reaction of cyclohexene with 2-methylpropan-1-amine in the presence of a catalyst can yield the desired product. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at elevated temperatures to facilitate the formation of the amine bond.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity. The product is then purified through distillation or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanol derivatives.

    Reduction: Saturated amines or alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclohexene ring and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Similar structure with a carboxylate group instead of an amine.

    1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one: Contains a benzimidazole ring, offering different chemical properties.

Uniqueness

2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine is unique due to its specific combination of a cyclohexene ring and a methylpropanamine group

Properties

IUPAC Name

2-(cyclohexen-1-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-10(2,8-11)9-6-4-3-5-7-9/h6H,3-5,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJMYHBPPLVNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine
Reactant of Route 2
2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine
Reactant of Route 3
2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine
Reactant of Route 4
2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine
Reactant of Route 5
2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine
Reactant of Route 6
2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine

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